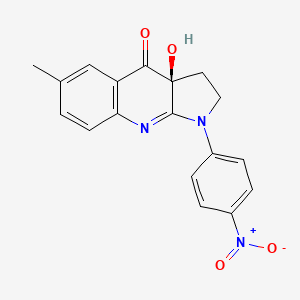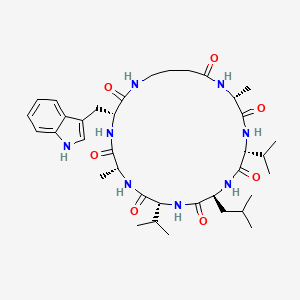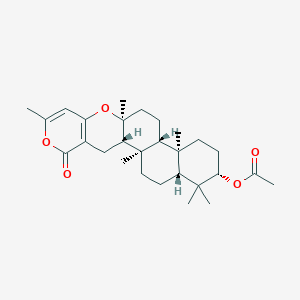![molecular formula C25H51N2O6P B3026363 [(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 74713-54-5](/img/structure/B3026363.png)
[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
描述
[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes an acetamido group, a hydroxyl group, and a phosphate group
作用机制
Target of Action
N-acetyl-D-erythro-sphingosylphosphorylcholine, also known as sphingosylphosphorylcholine (SPC), primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that metabolizes acetylcholine (ACh), a neurotransmitter that participates in the regulation of cell function .
Mode of Action
SPC interacts with AChE and suppresses its activity . The suppression of AChE activity by SPC is strong, while the suppression of butyrylcholinesterase (BuChE) by SPC is quite low . The Michaelis constant (Km) of AChE in the presence of SPC increases, and the maximum velocity (Vmax) decreases, indicating that SPC acts as a mixed-type inhibitor for AChE .
Biochemical Pathways
SPC affects the enzymatic reaction involved in the synthesis and/or degradation of ACh . The suppression of AChE activity by SPC may lead to an accumulation of ACh, as ACh is generally metabolized by cholinesterase (ChE) .
Pharmacokinetics
As a major constituent of cell membranes, spc is found at particularly high concentrations in the membranes of nerve cells and red blood cells .
Result of Action
The inhibition of AChE by SPC may contribute to the involvement of SPC and ACh in the pathogenic mechanisms of atopic dermatitis (AD), an inflammatory skin disease with intense itching . ACh is known as one of the itch inducers in AD .
Action Environment
It’s worth noting that the presence of spc influences the activity of ache .
生化分析
Biochemical Properties
N-acetyl-D-erythro-sphingosylphosphorylcholine has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in the metabolism of acetylcholine (ACh), a neurotransmitter that participates in the regulation of cell function . The compound strongly suppresses AChE activity, indicating that it acts as a mixed-type inhibitor for AChE . This interaction is influenced by both the quaternary ammonium cation and the carbon chain length of N-acetyl-D-erythro-sphingosylphosphorylcholine .
Cellular Effects
N-acetyl-D-erythro-sphingosylphosphorylcholine, as a major constituent of cell membranes, is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells . It influences cell function by modulating cellular processes such as proliferation, cellular differentiation, and programmed cell death.
Molecular Mechanism
The molecular mechanism of N-acetyl-D-erythro-sphingosylphosphorylcholine involves its interaction with AChE. The compound strongly suppresses AChE activity, but the suppression of butyrylcholinesterase by N-acetyl-D-erythro-sphingosylphosphorylcholine is quite low . The Michaelis constant (Km) of AChE in the presence of N-acetyl-D-erythro-sphingosylphosphorylcholine increased, and the maximum velocity (Vmax) decreased, indicating that N-acetyl-D-erythro-sphingosylphosphorylcholine acts as a mixed-type inhibitor for AChE .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the acylation of an appropriate amine to introduce the acetamido group. Subsequent steps involve the introduction of the hydroxyl group and the formation of the phosphate ester. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the acetamido group would produce an amine.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate: shares similarities with other phospholipid derivatives and acetamido-containing compounds.
Phosphatidylcholine: A common phospholipid with a similar phosphate group.
N-acetylglucosamine: Contains an acetamido group and is involved in biological processes.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological molecules, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)24(26-23(2)28)22-33-34(30,31)32-21-20-27(3,4)5/h18-19,24-25,29H,6-17,20-22H2,1-5H3,(H-,26,28,30,31)/b19-18+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZSEZHHSPWFFN-VHEBQXMUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51N2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


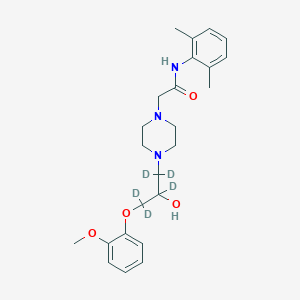
![(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026283.png)
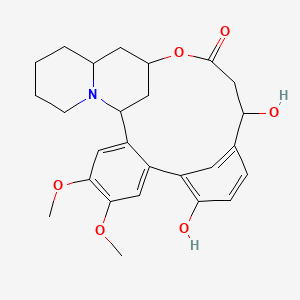
![3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide](/img/structure/B3026287.png)
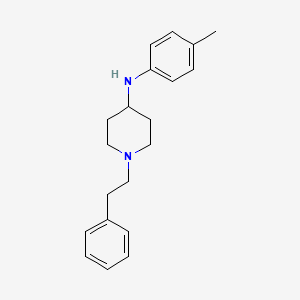
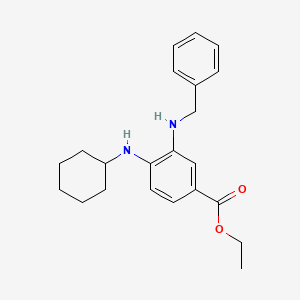
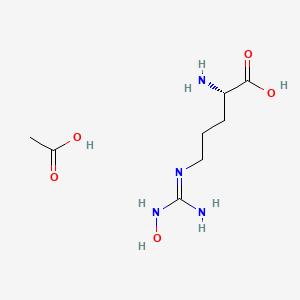
![N-(2,6-diethylphenyl)-4,5-dihydro-8-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide](/img/structure/B3026291.png)
